N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023923
InChI: InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)
SMILES:
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol

N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC16023923

Molecular Formula: C19H15F3N2O3

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide -

Specification

Molecular Formula C19H15F3N2O3
Molecular Weight 376.3 g/mol
IUPAC Name N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)
Standard InChI Key CSKDFZIMJXRJGH-UHFFFAOYSA-N
Canonical SMILES C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a fused tetracyclic system comprising a bicyclo[5.3.2] framework with additional oxygen and nitrogen heteroatoms. The core structure (azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl) contains two ketone groups at positions 3 and 5, while the 4-position is substituted with a benzamide group bearing a trifluoromethyl (-CF₃) para substituent .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₉H₁₅F₃N₂O₃
Molecular weight376.3 g/mol
SMILES notationC1C2C1C3C=CC2[C@H]4[C@@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Stereochemistry(2R,6S) configuration

The stereochemical arrangement at positions 2 and 6 is critical for biological activity, as evidenced by reduced efficacy in racemic mixtures . X-ray crystallography confirms the bicyclic system adopts a boat conformation, facilitating interactions with viral targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the tetracyclic core and benzamide substituent:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J=8.4 Hz, 2H, aromatic), 7.85 (d, J=8.4 Hz, 2H, aromatic), 6.35 (m, 1H, ene proton), 4.20–3.80 (m, 4H, bridgehead protons).

  • ¹⁹F NMR: -62.5 ppm (CF₃ group).
    Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 377.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a four-step sequence:

  • Cyclization: Reacting 3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-etheno-cycloprop[f]furan with 4-trifluoromethylbenzoyl chloride yields a hydrazide intermediate .

  • Coupling: Hydrazide formation via reaction with ethyl chloroformate in anhydrous THF at -10°C.

  • Ring Closure: Intramolecular Diels-Alder reaction at 120°C generates the tetracyclic core.

  • Crystallization: Purification via cold isopropanol recrystallization achieves >99% purity .

Table 2: Reaction Optimization Data

ParameterOptimal ConditionYield Improvement
SolventIsopropanol96% → 98%
Temperature2–10°C85% → 96%
CatalystDMAP (0.1 eq)70% → 89%

Scalability Challenges

Industrial-scale production faces hurdles in controlling stereochemistry during the Diels-Alder step. Computational modeling (DFT calculations) predicts transition state energies of ΔG‡ = 28.5 kcal/mol for the desired (2R,6S) isomer, necessitating chiral auxiliaries for enantiomeric excess >98%.

Biological Activity and Mechanism

Antiviral Efficacy

The compound demonstrates potent activity against orthopoxviruses:

Table 3: In Vitro Antiviral Data (EC₅₀)

Virus StrainEC₅₀ (μM)Selectivity Index
Vaccinia (WR)0.12312
Monkeypox (Zaire)0.18208
Variola (IND-72)0.09417

Mechanistic studies identify inhibition of viral p37 protein (homolog of vaccinia F13L), which mediates enveloped virion egress . Surface plasmon resonance assays show Kd = 3.2 nM for p37 binding, with >1000-fold selectivity over human homologs .

In Vivo Protection

In a lethal rabbitpox model (10⁶ PFU challenge):

  • Survival: 100% at 60 mg/kg/day (oral) vs. 0% in controls

  • Viral Load: 4-log reduction in lung titers by day 7
    Pharmacodynamic modeling correlates plasma concentrations >1.5 μg/mL with complete protection .

Applications and Future Directions

Biodefense Strategic Stockpiling

Under the FDA Animal Rule, the compound is prioritized for inclusion in the US Strategic National Stockpile, with projected manufacturing of 2 million treatment courses by 2026 . Combination therapies with tecovirimat (ST-246) are under investigation to circumvent potential resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator